D-Tyrosine-d2
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Overview
Description
D-Tyrosine-d2: is a deuterium-labeled derivative of D-Tyrosine, which is the D-isomer of the amino acid tyrosine. This compound is used extensively in scientific research due to its unique properties, such as its ability to inhibit tyrosinase activity and biofilm formation without affecting bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Tyrosine-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the D-Tyrosine molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: : D-Tyrosine-d2 undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of the phenolic group to a quinone structure.
Reduction: The reverse of oxidation, where the quinone structure is reduced back to the phenolic form.
Substitution: Involves the replacement of hydrogen atoms with other atoms or groups, such as deuterium.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Deuterated reagents such as deuterated water (D2O) and deuterated solvents are commonly used.
Major Products: : The major products formed from these reactions include deuterated derivatives of D-Tyrosine, such as this compound quinone and reduced this compound .
Scientific Research Applications
Chemistry: : D-Tyrosine-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium label allows for easy detection and quantification using techniques such as mass spectrometry .
Biology: : In biological research, this compound is used to study protein synthesis and metabolism. It is also used to investigate the role of tyrosine in various biological processes, such as melanin synthesis and biofilm formation .
Medicine: : this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It is also used in the development of new drugs and therapies .
Industry: : In the industrial sector, this compound is used in the production of deuterated drugs and other deuterated compounds. It is also used in the development of new materials and technologies .
Mechanism of Action
D-Tyrosine-d2 exerts its effects by inhibiting the activity of tyrosinase, an enzyme involved in melanin synthesis. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the conversion of tyrosine to melanin. Additionally, this compound inhibits biofilm formation by triggering the self-dispersal of biofilms without affecting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The L-isomer of tyrosine, which is more commonly found in nature and is involved in protein synthesis.
D-Tyrosine: The non-deuterated form of D-Tyrosine-d2, which has similar biological activities but lacks the deuterium label.
L-Tyrosine-d2: The deuterium-labeled L-isomer of tyrosine, which is used in similar applications as this compound.
Uniqueness: : this compound is unique due to its deuterium label, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and quantification in various studies, making it a valuable tool in chemistry, biology, medicine, and industry .
Properties
CAS No. |
1202064-22-9 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(2R)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i5D2 |
InChI Key |
OUYCCCASQSFEME-JZAVKUPRSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
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